Cas no 190729-08-9 (Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate)

Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate is a brominated aromatic ester with a conjugated double bond, making it a valuable intermediate in organic synthesis. Its structure features a rigid biphenyl core with a bromine substituent, enhancing reactivity in cross-coupling reactions such as Suzuki or Heck couplings. The ethyl ester group improves solubility in organic solvents, facilitating purification and handling. This compound is particularly useful in pharmaceutical and materials science research, where its extended π-conjugation and bromine functionality enable precise modifications for target molecules or polymers. High purity grades ensure consistent performance in demanding synthetic applications.
Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate structure
190729-08-9 structure
Product Name:Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate
CAS No:190729-08-9
MF:C17H15BrO2
MW:331.203804254532
CID:1069059
PubChem ID:10544468
Update Time:2025-06-23

Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate
    • SCHEMBL9060367
    • ethyl 3-[4-(4-bromophenyl)phenyl]prop-2-enoate
    • HH-0211
    • ethyl (2E)-3-{4'-bromo-[1,1'-biphenyl]-4-yl}prop-2-enoate
    • AKOS037653472
    • MFCD26523302
    • ethyl(2E)-3-{4'-bromo-[1,1'-biphenyl]-4-yl}prop-2-enoate
    • 190729-08-9
    • Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate
    • MDL: MFCD26523302
    • Inchi: 1S/C17H15BrO2/c1-2-20-17(19)12-5-13-3-6-14(7-4-13)15-8-10-16(18)11-9-15/h3-12H,2H2,1H3/b12-5+
    • InChI Key: IKSZMNAOKDIORP-LFYBBSHMSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C=CC(/C=C/C(=O)OCC)=CC=1

Computed Properties

  • Exact Mass: 330.02554g/mol
  • Monoisotopic Mass: 330.02554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 26.3Ų

Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate Pricemore >>

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Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:190729-08-9)Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate
Order Number:A1224336
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:36
Price ($):159
Email:sales@amadischem.com

Additional information on Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate

Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate: A Comprehensive Overview

Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate, with the CAS number 190729-08-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a substituted phenyl group and an ethoxy ester moiety. The (E)-configuration of the double bond in the propenoate group plays a crucial role in determining its physical and chemical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing functional polymers and organic semiconductors. The bromine atom in the 4-position of the phenyl ring introduces electronic effects that enhance the compound's reactivity and compatibility with other building blocks in polymer synthesis. This has led to its application in creating high-performance materials for electronic devices, such as organic light-emitting diodes (OLEDs) and flexible electronics.

The synthesis of Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate involves a multi-step process that typically begins with the bromination of an aromatic ring. This is followed by esterification and subsequent double bond formation through conjugation with the propenoate group. The stereochemistry of the double bond is carefully controlled during synthesis to ensure the desired (E)-configuration, which is critical for maintaining the compound's stability and reactivity.

One of the most promising applications of this compound lies in its role as an intermediate in drug discovery. The presence of a bromine atom makes it an attractive candidate for medicinal chemists seeking to develop bioactive molecules with specific pharmacokinetic properties. Recent research has focused on modifying the substituents on the phenyl ring to enhance bioavailability and target-specific activity, paving the way for potential therapeutic applications.

In addition to its chemical applications, Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate has shown promise in nanotechnology. Its ability to form self-assembled monolayers on various substrates has been explored for use in creating nanostructured surfaces with tailored properties. These surfaces can be employed in sensors, catalysis, and energy storage devices, offering new avenues for technological innovation.

The environmental impact of Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate has also been a topic of recent research. Studies have examined its biodegradability and toxicity under different conditions, with findings suggesting that it poses minimal risk to aquatic ecosystems when used responsibly. This aligns with growing industry trends toward sustainable chemistry practices and green manufacturing.

In conclusion, Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-en-oate is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methods and material science, continues to unlock new possibilities for its use in cutting-edge technologies. As research into this compound progresses, it is expected to play an increasingly important role in shaping future innovations across various industries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:190729-08-9)Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate
A1224336
Purity:99%
Quantity:1g
Price ($):159
Email